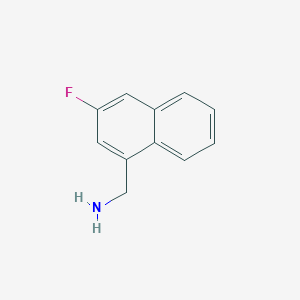

1-(Aminomethyl)-3-fluoronaphthalene

Vue d'ensemble

Description

1-(Aminomethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a naphthalene ring substituted with an aminomethyl group at the 1-position and a fluorine atom at the 3-position. The presence of both an amino group and a fluorine atom makes this compound interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluoronaphthalene typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.

Formylation: 1-aminonaphthalene undergoes formylation to introduce a formyl group at the 1-position.

Fluorination: The formyl group is then replaced with a fluorine atom using a fluorinating agent such as Selectfluor.

Reductive Amination: Finally, the formyl group is converted to an aminomethyl group through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Aminomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Saturated naphthalene derivatives.

Substitution: Hydroxyl or alkyl-substituted naphthalenes.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including selective serotonin and norepinephrine reuptake inhibitors (SNRIs) like duloxetine. Its role as an impurity in the synthesis of duloxetine hydrochloride has been documented, highlighting the need for precise analytical methods to monitor its presence during drug production .

-

Potential Antidepressant Activity

- Compounds derived from 1-(aminomethyl)-3-fluoronaphthalene have been investigated for their potential antidepressant properties. The structural similarity to known antidepressants suggests that modifications to this compound could yield new therapeutic agents targeting depression and anxiety disorders .

-

Radiolabeling for Imaging

- The incorporation of fluorine into organic molecules allows for the development of radiolabeled compounds used in positron emission tomography (PET) imaging. Research indicates that derivatives of fluorinated naphthalenes can be used as tracers to visualize biological processes in vivo, thus aiding in the diagnosis and monitoring of diseases such as cancer .

Synthetic Applications

- Building Block for Organic Synthesis

-

Photoredox Catalysis

- Recent studies have explored the use of photoredox catalysis involving this compound for selective functionalization reactions. The radical species generated from this compound can insert into alkenes or other substrates under mild conditions, providing a pathway for synthesizing complex molecules with high regioselectivity .

Case Study 1: Synthesis of Duloxetine

- A validated method for synthesizing duloxetine hydrochloride involves using this compound as a starting material. The synthesis process includes several steps where this compound is crucial for achieving high yields and purity levels .

Case Study 2: Radiolabeling Techniques

- Research conducted on radiolabeling techniques demonstrated that derivatives of this compound could be effectively labeled with fluorine-18 for PET imaging studies. These compounds showed promising tumor uptake in preclinical models, indicating their potential utility in cancer diagnostics .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(Aminomethyl)-3-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparaison Avec Des Composés Similaires

- 1-(Aminomethyl)-2-fluoronaphthalene

- 1-(Aminomethyl)-4-fluoronaphthalene

- 1-(Aminomethyl)-3-chloronaphthalene

Comparison: 1-(Aminomethyl)-3-fluoronaphthalene is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Activité Biologique

Overview

1-(Aminomethyl)-3-fluoronaphthalene is an organic compound characterized by a naphthalene ring with an aminomethyl group at the 1-position and a fluorine atom at the 3-position. Its molecular formula is C₁₁H₈FN, and it belongs to the class of polycyclic aromatic hydrocarbons (PAHs). The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on proteins, while the fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its bioavailability and interaction profile in biological systems.

Drug Development

This compound has been investigated for its potential applications in drug development. Its structure allows it to serve as a building block for synthesizing more complex molecules with specific biological activities. Research indicates that compounds derived from this structure may exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Fluoronaphthalene | C₁₀H₇F | Lacks amino group; used as a solvent and reagent |

| 2-Aminonaphthalene | C₁₁H₉N | Contains an amino group but lacks fluorine |

| 3-Fluoroaniline | C₆H₄FNH₂ | Contains an amino group; simpler structure |

| 4-Amino-3-fluorobenzonitrile | C₇H₄F₁N₂ | Contains nitrile; used in pharmaceutical applications |

The presence of both an amino group and a fluorinated naphthalene structure in this compound enhances its reactivity and potential biological activity compared to its analogs .

Synthesis and Characterization Studies

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For example, studies have utilized high-performance liquid chromatography (HPLC) methods to analyze the purity and concentration of synthesized compounds, which is crucial for assessing their pharmacological potential .

Anticancer Activity

Preliminary investigations into related compounds suggest that fluorinated naphthalenes may exhibit anticancer properties. For instance, certain derivatives have shown efficacy in inhibiting tumor growth in vitro, although specific data on this compound remains sparse .

Propriétés

IUPAC Name |

(3-fluoronaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBXLYOPVGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.